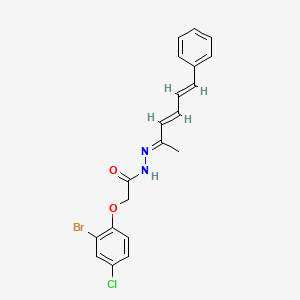
3-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide is a chemical compound that has been found to have potential applications in scientific research. This compound is a member of the benzothiophene family and contains a thiadiazole ring. The synthesis method for this compound involves the reaction of 3-chloro-1-benzothiophene-2-carboxylic acid with 5-amino-1,3,4-thiadiazole-2-carboxamide in the presence of a coupling reagent.
Wirkmechanismus
The mechanism of action of 3-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide is not fully understood. However, it is believed that this compound may act by inhibiting certain enzymes that are involved in cellular signaling pathways. Additionally, this compound may have an effect on the expression of certain genes that are involved in cell growth and proliferation.
Biochemical and Physiological Effects:
3-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide has been found to have a number of biochemical and physiological effects. This compound has been shown to inhibit the growth of certain cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound has been found to have anti-inflammatory properties and may reduce the production of certain inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide in lab experiments is that it has been shown to have activity against certain types of cancer cells. Additionally, this compound has been found to have anti-inflammatory properties, which may make it useful in the study of inflammatory diseases. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are a number of future directions that could be pursued in the study of 3-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide. For example, further research could be conducted to elucidate the compound's mechanism of action and to identify the specific cellular signaling pathways that it targets. Additionally, this compound could be further studied for its potential applications in the treatment of cancer and inflammatory diseases. Finally, future research could explore the synthesis of related compounds with potentially improved activity and selectivity.
Synthesemethoden
The synthesis method for 3-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide involves the reaction of 3-chloro-1-benzothiophene-2-carboxylic acid with 5-amino-1,3,4-thiadiazole-2-carboxamide in the presence of a coupling reagent. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide has been found to have potential applications in scientific research. This compound has been shown to have activity against certain types of cancer cells, including breast cancer cells. Additionally, this compound has been found to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
3-chloro-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3OS2/c1-7(2)13-17-18-14(21-13)16-12(19)11-10(15)8-5-3-4-6-9(8)20-11/h3-7H,1-2H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRJWQYTYBTEMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5862082.png)


![{2-[(3-fluorobenzyl)oxy]-1-naphthyl}methanol](/img/structure/B5862121.png)
![1-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5862128.png)



![N'-[(4-chlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5862149.png)
![cyclohexyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5862154.png)

![N'-(3-cyclohexen-1-ylmethylene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5862169.png)
